1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-
Description
Significance of N-Substituted Pyrrole (B145914) Derivatives in Modern Organic Synthesis
N-substituted pyrroles are a cornerstone in the field of organic synthesis, valued for their versatility and the wide range of biological and material properties they can exhibit. researchgate.netchemicalbook.comCurrent time information in Fond du Lac County, US. The substitution on the nitrogen atom significantly influences the chemical behavior of the pyrrole ring and allows for the fine-tuning of molecular properties. nih.gov This class of compounds serves as a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents. rsc.orgrsc.org
In synthesis, the N-substituent can act as a directing group, influencing the regioselectivity of further reactions on the pyrrole ring. nih.gov It also provides a straightforward method for introducing various functionalities into a molecule. nih.gov The Paal-Knorr reaction, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, remains one of the most efficient and widely used strategies for preparing N-substituted pyrroles. researchgate.netchemicalbook.comsigmaaldrich.com Modern advancements have introduced greener and more efficient catalytic systems for this transformation. researchgate.net The utility of N-substituted pyrroles as building blocks is extensive; they are key intermediates in the synthesis of more complex heterocyclic systems, natural products, and pharmacologically active compounds.
Overview of Pyrrole Scaffolds in Advanced Functional Materials and Synthetic Building Blocks
The pyrrole scaffold is a fundamental building block not only in medicinal chemistry but also in materials science. chemicalbook.com Its electron-rich aromatic nature makes it an excellent component for constructing conductive polymers. chemicalbook.com Polypyrrole, in particular, is a well-known organic conducting polymer used in sensors, batteries, and antistatic coatings due to its good environmental stability and high electrical conductivity. sigmaaldrich.com
As synthetic building blocks, pyrrole and its derivatives are invaluable. Their structure is a key component of complex macrocycles essential to life, such as porphyrins (in heme and vitamin B12) and chlorophylls. This biological prevalence has inspired chemists to use the pyrrole core to construct novel molecules for a vast array of applications. The ability to functionalize the pyrrole ring at various positions allows for the creation of a diverse library of compounds with tailored electronic and physical properties, making them suitable for applications in dyes, pigments, and organic electronics. sigmaaldrich.com
Contextualization of the 4-Nitrophenylmethyl Moiety in N-Pyrrole Chemistry
The introduction of a 4-nitrophenylmethyl (also known as a 4-nitrobenzyl) group onto the pyrrole nitrogen atom profoundly impacts the electronic character of the heterocyclic ring. The 4-nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. This electronic pull draws electron density away from the benzyl (B1604629) ring and, subsequently, from the pyrrole nitrogen to which it is attached.
This reduction in electron density on the nitrogen has several key consequences for the reactivity of the pyrrole ring:
Increased Acidity of C-H bonds: The electron-withdrawing nature of the substituent can increase the acidity of the protons attached to the pyrrole ring carbons.
Modification of Cycloaddition Reactivity: N-substitution with an electron-withdrawing group can enhance the ability of the pyrrole ring to participate as a diene in Diels-Alder [4+2] cycloaddition reactions, a transformation that is typically difficult for simple pyrroles.
The 4-nitrophenylmethyl moiety itself is also of interest in other areas of chemistry, such as in the design of photoremovable protecting groups, where the nitrobenzyl group can be cleaved upon irradiation with light. The presence of this functionality introduces a potential handle for further chemical transformations or for creating photoresponsive materials.
Compound Data
As previously stated, specific, experimentally verified data for 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- is not available in the searched literature. However, for illustrative purposes, a table of general properties for the parent compound, pyrrole, is provided below.
| Property | Value |
| Chemical Formula | C4H5N |
| Molar Mass | 67.09 g/mol |
| Appearance | Colorless volatile liquid |
| Density | 0.967 g/cm³ |
| Melting Point | -23 °C |
| Boiling Point | 129 to 131 °C |
| Acidity (pKa of N-H) | 17.5 |
Data for 1H-Pyrrole. Source:
Structure
3D Structure
Properties
CAS No. |
107484-31-1 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h1-8H,9H2 |
InChI Key |
WGHJAGYYAZBZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrole, 1 4 Nitrophenyl Methyl and Analogous Structures
Classical and Contemporary Pyrrole (B145914) Ring-Forming Strategies
The construction of the pyrrole ring can be achieved through several well-established named reactions, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. These methods can be broadly categorized into condensation reactions that form the heterocyclic ring from acyclic precursors.
Paal-Knorr Condensation and its Derivatives
The Paal-Knorr synthesis is a widely utilized and robust method for the preparation of substituted pyrroles. wikipedia.orgrgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under neutral or weakly acidic conditions. organic-chemistry.org The versatility of this reaction allows for the synthesis of a diverse range of N-substituted pyrroles.
The core of the Paal-Knorr synthesis lies in the reaction between a 1,4-diketone and a primary amine. alfa-chemistry.com For the synthesis of the target compound, 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- , the logical precursors would be a suitable 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556) or succinaldehyde, and the primary amine, 4-nitrobenzylamine. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org
A closely related synthesis involves the Paal-Knorr condensation of nitroanilines with a 1,4-diketone to produce nitrophenyl-1H-pyrroles. rsc.org This demonstrates the feasibility of incorporating a nitro-substituted aromatic group onto the pyrrole nitrogen via this methodology. The reaction conditions are generally mild, and various catalysts, including Brønsted or Lewis acids, can be employed to facilitate the reaction. alfa-chemistry.com The choice of solvent and catalyst can influence the reaction rate and yield. For instance, solvent-free conditions using mechanochemical activation with a biosourced organic acid like citric acid have been shown to be effective. researchgate.net
Table 1: Examples of Paal-Knorr Synthesis of N-Substituted Pyrroles
| 1,4-Dicarbonyl Compound | Primary Amine | N-Substituent | Catalyst/Conditions | Reference |
| 2,5-Hexanedione | Aniline | Phenyl | Acetic Acid | alfa-chemistry.com |
| 2,5-Hexanedione | Benzylamine | Benzyl (B1604629) | None (neat), room temp. | rsc.org |
| 2,5-Dimethoxytetrahydrofuran (B146720) | Sulfonamides | Sulfonyl | Iron(III) chloride, water | organic-chemistry.org |
| Acetonylacetone | 4-Toluidine | 4-Tolyl | CATAPAL 200 (Alumina) | mdpi.com |
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. In the context of the Paal-Knorr synthesis, this has led to the exploration of biosourced materials as starting materials and catalysts. One notable approach is the use of 3-hydroxy-2-pyrones, which can be derived from renewable resources, as masked 1,4-dicarbonyl compounds. acs.org These compounds react efficiently with primary amines under sustainable conditions, such as solvent-free heating or in basic water-methanol solutions at room temperature, to afford N-substituted pyrrole carboxylic acid derivatives in good to high yields. acs.org
Furthermore, enzymatic catalysis offers a mild and efficient alternative for the synthesis of N-substituted pyrroles via the Paal-Knorr reaction. For example, α-amylase from hog pancreas has been successfully employed to catalyze the synthesis of a series of pyrrole derivatives under mild conditions, with good to excellent yields (60-99%). nih.gov The use of biocatalysts and bio-based starting materials aligns with the principles of green chemistry by reducing reliance on petroleum-based feedstocks and minimizing hazardous waste. researchgate.net
Clauson-Kaas Pyrrole Synthesis for N-Functionalization
The Clauson-Kaas synthesis is another important method for preparing N-substituted pyrroles. chem-station.com This reaction utilizes a 1,4-dicarbonyl surrogate, typically 2,5-dialkoxytetrahydrofuran, which reacts with a primary amine in the presence of an acid catalyst. beilstein-journals.org This method is particularly useful for introducing a wide variety of functional groups onto the pyrrole nitrogen.
The reaction proceeds via the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl species in situ, which then undergoes condensation with the primary amine in a manner analogous to the Paal-Knorr synthesis. A diverse array of catalysts, including Brønsted acids, Lewis acids (such as scandium triflate and magnesium iodide etherate), and metal catalysts, have been employed to promote this transformation under various conditions, including in aqueous media and under microwave irradiation. nih.govbeilstein-journals.org This versatility makes the Clauson-Kaas synthesis a powerful tool for the N-functionalization of pyrroles, enabling the synthesis of N-aryl, N-alkyl, N-sulfonyl, and N-acyl pyrroles. beilstein-journals.org
Hantzsch Pyrrole Synthesis and Related Condensation Reactions
The Hantzsch pyrrole synthesis is a multicomponent reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org This method allows for the construction of highly substituted pyrroles with specific substitution patterns on the carbon atoms of the ring.
The mechanism involves the initial reaction of the primary amine with the β-ketoester to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the final pyrrole product. wikipedia.org While the traditional Hantzsch synthesis has been somewhat limited in its scope, modern variations have expanded its utility. thieme-connect.com For instance, the use of different β-dicarbonyl components and non-conventional reaction conditions, such as in green solvents or under solvent-free conditions, has broadened the range of accessible pyrrole derivatives. thieme-connect.comresearchgate.net This method is particularly valuable for creating pyrroles with ester functionalities, which can be further modified. cdnsciencepub.com
Piloty-Robinson Synthesis for Tailored Pyrrole Substitution Patterns
The Piloty-Robinson synthesis provides a route to 3,4-disubstituted pyrroles from the reaction of hydrazine (B178648) with two equivalents of an aldehyde or ketone. nih.gov The reaction proceeds through the formation of an azine intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement upon heating in the presence of an acid catalyst to form a 1,4-diimine. Subsequent cyclization and elimination of ammonia yield the pyrrole ring.
This method is particularly useful for the synthesis of symmetrically substituted pyrroles. nih.gov Modifications to the classical procedure, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields. nih.gov The initial product of the Piloty-Robinson synthesis is often an N-acyl pyrrole if an acylating agent is used during the rearrangement step; this acyl group can be subsequently removed by hydrolysis to afford the N-H pyrrole. nih.gov This allows for the synthesis of pyrroles with specific substitution at the 3 and 4 positions, which are important building blocks for more complex molecules like porphyrins. nih.gov
Barton-Zard Reaction
The Barton-Zard reaction is a well-established and powerful method for the synthesis of pyrrole derivatives. wikipedia.org This reaction, first reported by Derek Barton and Samir Zard in 1985, involves the condensation of a nitroalkene with an α-isocyanide in the presence of a base. wikipedia.org The versatility of this reaction allows for the synthesis of a wide range of substituted pyrroles, including those with substitution patterns that are not easily accessible through other methods. clockss.org
The mechanism of the Barton-Zard reaction proceeds through a series of steps:
Base-catalyzed deprotonation of the α-isocyanide to form an enolate. wikipedia.org
A Michael-type addition of the enolate to the nitroalkene. wikipedia.org
A 5-endo-dig cyclization. wikipedia.org
Elimination of the nitro group, facilitated by a base. wikipedia.org
Tautomerization to yield the aromatic pyrrole ring. wikipedia.org
This reaction has been successfully applied to the synthesis of complex molecules, including polypyrroles and porphyrins. wikipedia.org The nitro group in the starting nitroalkene serves as both an activating group for the initial carbon-carbon bond formation and as a leaving group in the final aromatization step. clockss.org
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including N-arylated and N-alkylarylated pyrroles, from simple and readily available starting materials in a single step. bohrium.combohrium.com
Iron(III) Chloride Catalyzed Four-Component Couplings
Iron(III) chloride (FeCl3) has proven to be an effective, inexpensive, and environmentally benign catalyst for the synthesis of highly functionalized pyrroles. nih.govorganic-chemistry.org A notable example is the one-pot, four-component coupling reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes. nih.gov This methodology provides a direct route to polysubstituted pyrroles in moderate to very good yields without the need for an inert atmosphere. nih.gov
The reaction is compatible with a wide array of functional groups on the aromatic aldehydes, including methoxy, chloro, bromo, fluoro, and nitro groups. organic-chemistry.org Similarly, various primary aromatic and aliphatic amines, as well as different β-diketones and β-ketoesters, can be successfully employed. organic-chemistry.org The proposed mechanism involves the in situ formation of a β-enamino carbonyl compound and a nitrostyrene, followed by a Michael addition and subsequent cyclization. organic-chemistry.org
Another efficient three-component coupling synthesis of N-aryl substituted pyrroles utilizes nitroalkenes, 1,3-dicarbonyl compounds, and primary aromatic amines in the presence of FeCl3. tandfonline.com This reaction proceeds through a tandem sequence of Fe(III)-catalyzed amination, Michael addition, and cycloisomerization. tandfonline.com
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product | Yield (%) |
| 1,3-Dicarbonyl | Amine | Aldehyde | Nitroalkane | FeCl3 | Functionalized Pyrrole | 38-85 |
| Nitroalkene | 1,3-Dicarbonyl | Aromatic Amine | - | FeCl3 | N-Aryl Pyrrole | Good |
Catalyst-Free and Green Chemistry Principles in Multicomponent Systems
In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and environmentally benign methods for pyrrole synthesis. bohrium.comorientjchem.org One such approach involves the catalyst-free, three-component reaction of an aryl amine, a β-oxoester, and a nitroalkene at room temperature. bohrium.com This method is highly atom-economical and proceeds via enamine formation, followed by a Michael addition, intramolecular cyclization, and aromatization to afford 1,2,3,4-tetrasubstituted pyrroles in good to excellent yields. bohrium.com
Water has also been utilized as a green solvent in catalyst-free multicomponent reactions. For instance, the synthesis of substituted pyrrole derivatives has been achieved through a three-component reaction of primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water at 70°C. orientjchem.org Furthermore, catalyst- and solvent-free conditions have been successfully applied to the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and various anilines and sulfonamides, offering a more environmentally friendly alternative to traditional methods that use corrosive reagents and dry solvents. semanticscholar.orgresearchgate.net
Cycloaddition Reactions for Pyrrole Ring Construction
Cycloaddition reactions represent a powerful strategy for the construction of the pyrrole ring, offering high levels of regio- and stereocontrol.
Van Leusen [3+2] Cycloaddition using Tosylmethyl Isocyanides and Electron-Deficient Compounds
The Van Leusen [3+2] cycloaddition is a widely used and convenient method for synthesizing pyrrole heterocycles. nih.govnih.gov This reaction involves the use of tosylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with electron-deficient alkenes in the presence of a base. nih.gov The advantages of this method include its operational simplicity, the ready availability of starting materials, and a broad substrate scope. nih.gov
The mechanism of the Van Leusen pyrrole synthesis begins with the deprotonation of TosMIC by a base to form a carbanion. nih.gov This carbanion then attacks the α,β-unsaturated compound in a Michael addition, followed by an intramolecular [3+2] cycloaddition and subsequent elimination of the tosyl group to yield the final pyrrole product. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product |
| Tosylmethyl isocyanide (TosMIC) | Electron-deficient alkene | Base | Substituted Pyrrole |
[4+2], [2+2], and [2+1] Cyclizations of N-Substituted Pyrroles
While pyrroles are generally poor dienes in Diels-Alder reactions, N-substituted pyrroles can participate in various cycloaddition reactions. For instance, N-substituted pyrroles have been shown to undergo [4+2] cycloaddition reactions with dienophiles like perfluorobut-2-yne. researchgate.net
Nature also utilizes cycloaddition strategies, with enzymes known as Diels-Alderases catalyzing concerted [4+2] cycloadditions. nih.gov Recently, a β-barrel-fold protein, PloI4, has been shown to catalyze competitive [2+2] and [4+2] cycloaddition reactions. nih.gov
In synthetic chemistry, a [2+2+1] cycloaddition approach has been developed for the synthesis of imidazolidines, which involves the reaction of azoalkenes with N-phenyl triazinanes. acs.org Although not a direct pyrrole synthesis, this demonstrates the utility of varied cycloaddition strategies in heterocycle formation.
Transition Metal-Catalyzed Coupling Reactions for Pyrrole Functionalization
Transition metal catalysis offers powerful and efficient methods for the formation of C-N and C-C bonds, enabling the direct functionalization of pyrroles under relatively mild conditions. Catalysts based on ruthenium, copper, and other metals have been instrumental in developing sustainable and atom-economical synthetic pathways.
Ruthenium-based pincer-type catalysts have emerged as particularly effective for the synthesis of substituted pyrroles through the dehydrogenative functionalization of alcohols. This "borrowing hydrogen" methodology involves the temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts with an amine, followed by reduction of the resulting imine and cyclization, with water and hydrogen gas as the only byproducts.
Researchers have compared ruthenium catalysts with both redox-innocent and redox-active pincer ligands. Catalysts featuring redox-active azo-aromatic ligands demonstrate higher efficiency due to the cooperative involvement of the ligand in the catalytic cycle. These reactions can achieve the dehydrogenative coupling of secondary alcohols with amino alcohols to form various substituted pyrroles. For instance, the coupling of β-amino alcohols with ynones, catalyzed by ruthenium complexes, provides a direct route to functionalized 3-acylpyrroles. Similarly, N-substituted pyrroles can be synthesized by coupling aromatic amines with diols like cis-2-butene-1,4-diol (B44940) or 2-butyne-1,4-diol. A single ruthenium(0) complex has been shown to catalyze mechanistically distinct reactions of pyrroles with propargyl alcohols, leading to alkylated or annulated products, showcasing the versatility of this approach.
Table 1: Examples of Ruthenium-Catalyzed Dehydrogenative Pyrrole Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |
|---|---|---|---|---|
| Secondary Alcohol | Amino Alcohol | Ru-pincer complex | Substituted Pyrrole | |
| Aromatic Amine | cis-2-Butene-1,4-diol | Ru-pincer complex | N-Substituted Pyrrole | |
| β-Amino Alcohol | Ynone | Ruthenium complex | 3-Acylpyrrole |
Copper-catalyzed reactions are a cornerstone for the construction of C-N bonds, particularly in the synthesis of N-substituted heterocycles. The cross-coupling of N-heterocyclic organozinc reagents with 1-bromoalkynes, catalyzed by copper(I), provides a pathway to introduce alkyne functionalities onto the nitrogen atom of heterocycles like pyrrolidines. This methodology can be conceptually extended to pyrroles.
Furthermore, copper-hydride (CuH) catalyzed coupling of 1,3-enynes with nitriles offers a versatile route to polysubstituted N-H pyrroles. This process is believed to proceed through the formation of key propargyl- or allenyl-copper intermediates that subsequently react and cyclize. Copper catalysis also enables cross-coupling reactions between diazo compounds and terminal alkynes, which can lead to the formation of substituted pyrroles through cascade reactions involving allene (B1206475) intermediates. These methods highlight the utility of copper in facilitating the formation of complex pyrrole structures from readily available starting materials.
Nucleophilic and Electrophilic Functionalization of Pyrrole Precursors
The inherent reactivity of the pyrrole ring and its N-H group allows for a range of nucleophilic and electrophilic functionalization reactions. These classical methods remain fundamental for the synthesis of specifically substituted pyrroles like 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-.
The direct N-alkylation of pyrrole is a common and straightforward method to introduce substituents on the nitrogen atom. The pyrrole anion, generated by a suitable base, acts as a nucleophile, reacting with an electrophilic alkylating agent. For the synthesis of the title compound, this involves the reaction of pyrrole with 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide). The use of ionic liquids as solvents can promote highly regioselective N-substitution of pyrrole with alkyl halides.
Modern advancements include copper-catalyzed metallaphotoredox platforms that enable the N-alkylation of various N-nucleophiles, including pyrroles, with a broad range of primary, secondary, and tertiary alkyl bromides at room temperature. This approach utilizes a halogen abstraction-radical capture (HARC) mechanism, overcoming some limitations of traditional SN2 reactions.
N-acylation is another key functionalization, producing N-acyl pyrroles. These compounds can serve as intermediates for further transformations. For example, under specific basic conditions, N-acyl pyrroles can undergo an intermolecular anionic Fries rearrangement (a "pyrrole dance") to yield 2-aroylpyrroles.
The primary method for introducing the 1-[(4-nitrophenyl)methyl] group onto the pyrrole nitrogen is through the N-alkylation reaction described previously, using an electrophile such as 4-nitrobenzyl bromide. Here, the entire nitroaryl moiety is introduced in a single step.
Alternatively, functionalization can occur on the pyrrole ring itself through electrophilic aromatic substitution. Pyrrole is highly reactive towards electrophiles, with substitution typically occurring at the 2-position due to the superior resonance stabilization of the intermediate sigma complex. While direct nitration of the pyrrole ring is possible, it often requires mild conditions to avoid polymerization or decomposition of the sensitive pyrrole ring. The introduction of a nitro group onto a pre-existing N-aryl or N-benzyl substituent is another possibility, though direct N-alkylation with the desired nitro-substituted reagent is generally more efficient. The use of 4-nitrophenyl (PNP) activated esters as electrophilic reagents is a common strategy in bioconjugation and can be applied to the acylation of nucleophiles, demonstrating the utility of the nitroaryl group in activating molecules for substitution reactions.
The conjugate addition (Michael addition) of nucleophiles to nitroalkenes is a powerful tool for C-C bond formation and subsequent heterocyclic synthesis. This strategy can be employed in two main ways for pyrrole synthesis:
Functionalization of a pre-formed pyrrole: Pyrrole can act as a carbon nucleophile in a Friedel-Crafts-type Michael addition to a nitroalkene. For example, the enantioselective addition of pyrrole to various nitroolefins, catalyzed by a water-soluble copper-ligand system, yields nitroethylpyrrole derivatives with high yields and enantioselectivities. These adducts can then be further manipulated.
Construction of the pyrrole ring: A seminal approach involves the base-catalyzed Michael addition of an α-isocyanoacetate to a nitroalkene. The resulting nitronate anion intermediate cyclizes onto the isocyano group. Subsequent elimination of the nitro group (as nitrite) and rearrangement leads to the formation of the pyrrole ring. This method is particularly useful for synthesizing pyrroles with specific substitution patterns.
Table 2: Pyrrole Synthesis via Conjugate Addition to Nitroalkenes
| Nucleophile | Electrophile | Catalyst/Base | Key Intermediate | Product | Ref. |
|---|---|---|---|---|---|
| α-Isocyanoacetate | β-Nitrostyrene derivative | Guanidine base | Nitronate anion | Substituted Pyrrole | |
| Pyrrole | Aromatic Nitroolefin | CuBr2 / Schiff-base ligand | --- | 2-(Nitroethyl)pyrrole |
Strategic Protection and Deprotection in N-Pyrrole Synthesis
The electron-rich nature of the pyrrole ring makes it susceptible to oxidation and uncontrolled polymerization, often necessitating the installation of a protecting group on the nitrogen atom. nih.gov This protection serves to enhance stability and modulate the reactivity of the pyrrole, enabling selective functionalization. nih.govorganic-chemistry.org N-sulfonyl groups have traditionally been common for this purpose. nih.gov However, N-alkoxycarbonyl protecting groups are emerging as a versatile alternative, offering distinct advantages in terms of reactivity and synthetic utility. nih.govnih.govacs.org
A straightforward and efficient method for the synthesis of N-alkoxycarbonyl pyrroles involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. nih.govorganic-chemistry.orgacs.org This single-step process provides good yields and allows for the introduction of a variety of common amine protecting groups onto the pyrrole nitrogen. nih.govnih.gov
N-Alkoxycarbonyl Protection Strategies and Their Impact on Reactivity
The introduction of an N-alkoxycarbonyl group has a significant impact on the chemical properties of the pyrrole ring. This substituent exerts an electron-withdrawing effect, which enhances the stability of the molecule and makes it more resistant to oxidative degradation. nih.govorganic-chemistry.org While N-sulfonyl pyrroles also offer this stabilizing effect, N-alkoxycarbonyl protection can lead to different outcomes in terms of reactivity and regioselectivity. nih.govnih.govacs.org
A notable distinction is observed in acylation reactions. nih.govorganic-chemistry.org Research has demonstrated that N-alkoxycarbonyl pyrroles can be regioselectively acylated at the 2-position. nih.govorganic-chemistry.org This is in contrast to N-sulfonyl pyrroles, which tend to yield 3-acylated products under similar reaction conditions. nih.govorganic-chemistry.org This differing reactivity profile makes N-alkoxycarbonyl groups a valuable tool for directing the functionalization of the pyrrole core. nih.govnih.gov
The choice of N-alkoxycarbonyl protecting group can be tailored for specific synthetic routes, with each group offering different characteristics in terms of stability and ease of removal. nih.gov For instance, the Troc (2,2,2-trichloroethoxycarbonyl) group is noted for its inertness to a wide variety of reaction conditions, making it a robust choice for multi-step syntheses. nih.gov
The following table summarizes the synthesis of various N-alkoxycarbonyl pyrroles via the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran in refluxing acetic acid. nih.gov
| N-Alkoxycarbonyl Group | Yield (%) |
|---|---|
| N-COOMe (Methyl carbamate) | 85 |
| N-Cbz (Benzyl carbamate) | 88 |
| N-Teoc (2-(trimethylsilyl)ethoxycarbonyl) | 72 |
| N-Alloc (Allyloxycarbonyl) | 86 |
| N-Fmoc (9-fluorenylmethoxycarbonyl) | 78 |
| N-Troc (2,2,2-trichloroethoxycarbonyl) | 89 |
The utility of these N-alkoxycarbonyl protected pyrroles is further demonstrated in their subsequent acylation. The table below illustrates the yields of 2-acetylated products from various N-alkoxycarbonyl pyrroles. The acetylation was carried out using acetic acid with either trifluoroacetic anhydride (B1165640) (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O) as an activator. nih.gov
| N-Alkoxycarbonyl Pyrrole | Activator | Product | Yield (%) |
|---|---|---|---|
| N-COOMe-pyrrole | TFAA | 2-acetyl-N-COOMe-pyrrole | 78 |
| N-Cbz-pyrrole | TFAA | 2-acetyl-N-Cbz-pyrrole | 69 |
| N-Fmoc-pyrrole | TFAA | 2-acetyl-N-Fmoc-pyrrole | 80 |
| N-Troc-pyrrole | TFAA | 2-acetyl-N-Troc-pyrrole | 75 |
| N-Troc-pyrrole | Tf₂O | 2-acetyl-N-Troc-pyrrole | 85 |
Deprotection of the N-alkoxycarbonyl group can be achieved under various conditions, depending on the specific group employed. For example, the N-COOMe group can be removed via basic hydrolysis, the N-Fmoc group is readily cleaved with piperidine, and the N-Troc group can be removed using zinc in acetic acid. nih.gov This orthogonality allows for selective deprotection in the presence of other functional groups, further highlighting the strategic advantage of these protecting groups in the synthesis of complex pyrrole-containing molecules. nih.gov
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of "1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-". Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole (B145914) ring, the methylene (B1212753) bridge, and the 4-nitrophenyl group. The pyrrole protons typically appear as multiplets due to spin-spin coupling. Protons at the C2 and C5 positions (α-protons) are generally found further downfield than those at the C3 and C4 positions (β-protons). nist.govresearchgate.net The methylene bridge protons (-CH₂-) would present as a singlet, integrating to two protons, with a chemical shift influenced by the adjacent nitrogen of the pyrrole and the electron-withdrawing nature of the nitrophenyl ring. The aromatic protons of the 4-nitrophenyl group are expected to form a characteristic AA'BB' system, appearing as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. oregonstate.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon environments. The carbon atoms of the pyrrole ring typically resonate in the aromatic region, with the α-carbons appearing at a different shift compared to the β-carbons. hmdb.ca The methylene bridge carbon will show a single peak, while the 4-nitrophenyl group will display four distinct signals: one for the carbon bearing the nitro group, one for the carbon attached to the methylene bridge, and two for the remaining aromatic carbons. The carbon of the nitro-substituted aromatic ring is significantly deshielded.
Predicted ¹H NMR Chemical Shifts for 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- Data is predicted based on known values for pyrrole and substituted aromatic compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole H-2, H-5 | ~6.8 - 7.0 | t |
| Pyrrole H-3, H-4 | ~6.2 - 6.4 | t |
| Methylene (-CH₂-) | ~5.3 - 5.5 | s |
| Phenyl H (ortho to NO₂) | ~8.1 - 8.3 | d |
| Phenyl H (meta to NO₂) | ~7.4 - 7.6 | d |
Predicted ¹³C NMR Chemical Shifts for 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- Data is predicted based on known values for pyrrole and substituted aromatic compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrrole C-2, C-5 | ~120 - 122 |
| Pyrrole C-3, C-4 | ~109 - 111 |
| Methylene (-CH₂-) | ~52 - 55 |
| Phenyl C (ipso to CH₂) | ~145 - 147 |
| Phenyl C (ortho to NO₂) | ~128 - 130 |
| Phenyl C (meta to NO₂) | ~124 - 126 |
| Phenyl C (ipso to NO₂) | ~147 - 149 |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in "1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-" and probing its molecular interactions.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in the -NO₂ group typically appear as two intense bands in the regions of 1500-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations from both the pyrrole and phenyl rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce several bands in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching vibrations will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing modes of the 4-disubstituted benzene (B151609) ring, often give rise to strong Raman signals. The symmetric stretch of the nitro group is also typically Raman active. This technique is particularly useful for studying the molecule in different environments and identifying intermolecular interactions that may cause shifts in vibrational frequencies.
Predicted Vibrational Frequencies for 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- Data is predicted based on characteristic group frequencies.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3050 - 3150 | Medium |
| Methylene C-H | Stretching | 2850 - 2960 | Medium |
| Aromatic C=C | Ring Stretching | 1450 - 1610 | Medium-Strong |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong (IR) |
| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1370 | Strong (IR, Raman) |
| C-N | Stretching | 1200 - 1350 | Medium |
| Aromatic C-H | Out-of-Plane Bend | 800 - 860 | Strong (IR) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns under ionization. The molecular formula for "1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-" is C₁₁H₁₀N₂O₂.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight (202.21 g/mol ). The most prominent fragmentation pathway is expected to be the cleavage of the benzylic C-N bond, which is relatively weak. chemguide.co.uk This would lead to the formation of the 4-nitrobenzyl cation ([C₇H₆NO₂]⁺) at m/z 136. The stability of this fragment is enhanced by the aromatic ring. Another possible fragment would be the pyrrole radical cation or related fragments. researchgate.net Further fragmentation of the 4-nitrobenzyl cation could involve the loss of NO₂ (46 Da) to yield a fragment at m/z 90, or the loss of NO (30 Da) followed by CO (28 Da). nih.gov
Predicted Mass Spectrometry Fragmentation for 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- Data is predicted based on molecular structure and common fragmentation pathways.
| m/z | Predicted Fragment Ion | Formula |
| 202 | Molecular Ion [M]⁺ | [C₁₁H₁₀N₂O₂]⁺ |
| 136 | 4-Nitrobenzyl cation | [C₇H₆NO₂]⁺ |
| 106 | [C₇H₆O]⁺ | [C₇H₆O]⁺ |
| 90 | [C₇H₆]⁺ | [C₇H₆]⁺ |
| 67 | Pyrrole cation | [C₄H₅N]⁺ |
X-ray Diffraction (XRD) for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of "1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-" in the solid state. Although a crystal structure for the exact target molecule is not available, analysis of closely related compounds, such as those containing a 4-nitrobenzyl group attached to a heterocyclic ring, provides significant insight. For instance, studies on related structures reveal that intermolecular interactions play a crucial role in the crystal packing. mdpi.com
Predicted Intermolecular Interactions from XRD Analysis Predictions based on the analysis of structurally similar compounds.
| Interaction Type | Description |
| C-H···O Hydrogen Bonds | Interaction between aromatic C-H donors and nitro group oxygen acceptors. |
| π-π Stacking | Face-to-face or offset stacking between pyrrole and nitrophenyl rings. |
| C-H···π Interactions | Interaction of aromatic C-H bonds with the π-system of an adjacent ring. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis and Adsorption Mechanisms
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For "1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-", XPS would be valuable for studying its interaction with surfaces, for instance, in catalysis or materials science applications.
The XPS spectrum would show characteristic peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). A key feature would be the ability to distinguish between the two different nitrogen environments. The nitrogen atom in the pyrrole ring is in a lower oxidation state and would exhibit a binding energy different from the nitrogen atom in the nitro group, which is in a highly oxidized state (+4). The N 1s spectrum is therefore expected to show two distinct peaks. Similarly, the C 1s spectrum could be deconvoluted to identify carbons in different environments (aromatic C-C/C-H, C-N, etc.). The O 1s peak would correspond to the oxygen atoms in the nitro group.
Predicted XPS Binding Energies for 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- Data is predicted based on typical binding energy values for functional groups.
| Core Level | Chemical Environment | Predicted Binding Energy (eV) |
| C 1s | Aromatic C-C, C-H | ~284.8 |
| C 1s | C-N | ~286.0 |
| N 1s | Pyrrole Ring | ~400.0 |
| N 1s | Nitro Group (-NO₂) | ~405 - 406 |
| O 1s | Nitro Group (-NO₂) | ~533.0 |
UV-Visible Spectroscopy in Mechanistic Investigations and Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of "1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-" is expected to show absorptions arising from both the pyrrole and the 4-nitrophenyl chromophores.
The pyrrole ring itself typically exhibits a strong π → π* transition below 220 nm. rsc.org The 4-nitrophenyl group is a strong chromophore and will dominate the spectrum at longer wavelengths. It is expected to display a strong π → π* transition, likely in the 250-280 nm range, which is characteristic of substituted benzene rings. Additionally, the nitro group possesses non-bonding electrons on its oxygen atoms, allowing for a lower energy n → π* transition. researchgate.net This transition is formally forbidden and thus appears as a weak, broad absorption band at a longer wavelength, potentially extending into the near-visible region (>300 nm). The presence of these distinct electronic transitions allows for the monitoring of reactions and the investigation of electronic interactions within the molecule.
Predicted UV-Visible Absorption Maxima (λₘₐₓ) and Electronic Transitions Predictions are based on the electronic properties of the constituent chromophores.
| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |
| ~210 - 220 | π → π | Pyrrole Ring |
| ~260 - 280 | π → π | 4-Nitrophenyl Ring |
| >300 | n → π* | Nitro Group (-NO₂) |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful tool for studying the intricacies of 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-. These computational methods allow for precise calculations of the molecule's geometry and a detailed understanding of its electronic landscape.
Equilibrium Optimization and Conformational Analysis
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For compounds similar to 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-, such as (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, DFT studies have been used to optimize the molecular geometry. nih.gov These studies indicate that the molecule is not perfectly planar but adopts a curved or 'banana' shape. nih.gov The dihydropyrrole ring is nearly planar, and this planarity extends to the adjacent C2O2 residue and the 4-nitrobenzene ring. nih.gov However, a dihedral angle exists between the outer rings, indicating a deviation from a completely flat structure. nih.gov This type of conformational analysis helps in understanding the molecule's physical and chemical properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com
For various pyrrole (B145914) derivatives, DFT calculations have been employed to determine these energy levels. mdpi.com For instance, in a study of different pyrrole derivatives, the HOMO-LUMO energy gap was found to be a key descriptor in quantitative structure-activity relationship (QSAR) models for predicting antioxidant activity. mdpi.com A lower HOMO-LUMO energy gap in certain derivatives correlated with higher reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for Related Pyrrole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Anil-1 | - | - | 4.46 |
| Anil-2 | - | - | 4.05 |
Note: Data is for illustrative compounds from studies on related molecular structures to demonstrate the application of FMO analysis. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactive sites. researchgate.netwolfram.com The MEP surface is colored to indicate different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netchemrxiv.org
In studies of related nitro-substituted phenyl compounds, MEP analysis has been used to identify the reactive centers. nih.govnih.gov For pyrazoline derivatives containing a 4-nitrophenyl group, MEP analysis indicated that the amide and nitro groups were centers for electrophilic attacks. nih.gov This information is crucial for understanding how the molecule will interact with other reagents.
Charge Distribution Analysis (e.g., Mulliken Charges)
Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. chemrxiv.orgresearchgate.net This analysis provides insight into the electronic structure and helps to understand properties like the dipole moment and molecular polarizability. By determining the electron population of each atom, Mulliken charges can identify which atoms are electron-donating and which are electron-accepting. irjweb.com
In computational studies of various heterocyclic compounds, Mulliken charge analysis has been performed to understand the charge distribution. nih.gov For example, in thiazole (B1198619) derivatives, it was found that nitrogen and some carbon atoms carry negative charges, making them potential electron donors, while hydrogen and sulfur atoms often have positive charges. irjweb.com
Table 2: Example of Mulliken Atomic Charges for a Thiazole Derivative
| Atom | Charge |
|---|---|
| N5 | -0.428 |
| C13 | -0.344 |
| N2 | -0.371 |
| S12 | Positive |
Note: This data is from a study on a thiazole derivative and serves to illustrate the output of a Mulliken charge analysis. irjweb.com
Vibrational Frequency Calculations and Spectroscopic Correlation
Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. researchgate.net These theoretical calculations are then correlated with experimental spectroscopic data, such as that from FT-IR and Raman spectroscopy, to assign the observed vibrational modes to specific atomic motions within the molecule. researchgate.netresearchgate.netmdpi.com This correlation provides a deeper understanding of the molecular structure and bonding. nih.gov
Studies on pyrrole and its derivatives have successfully used DFT calculations to reassign and interpret their vibrational spectra. researchgate.netresearchgate.net For instance, calculations at the B3LYP level of theory have been shown to provide vibrational frequencies that are in excellent agreement with experimental data for pyrrole and its isotopomers. researchgate.net Similar combined theoretical and experimental approaches have been applied to other complex organic molecules containing nitro groups to characterize their fundamental vibrational modes. nih.gov
Quantum Chemical Descriptors for Reactivity Prediction
Beyond HOMO-LUMO energies, a range of other quantum chemical descriptors can be calculated to predict molecular reactivity. hakon-art.comrsc.org These include global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.nethakon-art.com These descriptors are derived from the electronic structure of the molecule and provide a quantitative measure of its stability and reactivity. hakon-art.com
For example, a molecule with a high chemical potential is a better electron donor, while one with a low chemical potential is a better electron acceptor. hakon-art.com Hardness and softness are related to the HOMO-LUMO gap; molecules with a small gap are considered "soft" and more reactive. researchgate.netmdpi.com The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons. hakon-art.com These descriptors have been successfully used in QSAR studies of pyrrole derivatives to build models that predict their biological activities, such as antioxidant properties. mdpi.com
Table 3: Calculated Quantum Chemical Reactivity Descriptors for a Pyrazoline Derivative (M6)
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 1.58 |
| Chemical Potential (μ) | -4.48 |
Note: This data is for a pyrazoline derivative containing two NO2 groups and illustrates the application of these descriptors. nih.gov
Electrophilicity and Nucleophilicity Indices
Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity, quantifying the ability of a molecule to accept or donate electrons, respectively. The electrophilicity index (ω), proposed within the framework of Density Functional Theory (DFT), provides a measure of the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. Conversely, nucleophilicity (N) scales the electron-donating ability of a species.
For aromatic nitro compounds, the presence of the electron-withdrawing nitro group (–NO₂) significantly influences their electrophilic character. In molecules like 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-, the nitrophenyl group acts as a strong electrophilic site. Theoretical calculations on similar para-substituted nitrobenzenes show a good correlation between experimentally determined electrophilicities and calculated electrophilicity indices. mdpi.com The pyrrole ring, being an electron-rich aromatic system, contributes to the molecule's nucleophilic character.
| Parameter | Symbol | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 to -5.5 | Electron-donating ability |
| LUMO Energy | ELUMO | - | -2.5 to -1.5 | Electron-accepting ability |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 to 4.5 | Tendency to attract electrons |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 2.5 | Resistance to change in electron distribution |
| Electrophilicity Index | ω | χ² / (2η) | 3.2 to 4.5 | Propensity to act as an electrophile |
Energy Gap (ΔEg) Analysis
The energy gap (ΔEg) between the HOMO and LUMO is a critical parameter in quantum chemistry. It is a key indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. growingscience.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. growingscience.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.
In 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-, the electronic structure is characterized by the electron-donating pyrrole ring and the electron-accepting nitrophenyl group, creating a "push-pull" system. Such systems often exhibit a smaller HOMO-LUMO gap due to intramolecular charge transfer (ICT) from the donor to the acceptor moiety. DFT calculations on various pyrrole derivatives confirm that the introduction of electron-withdrawing or donating substituents can effectively tune the HOMO-LUMO gap. researchgate.netrdd.edu.iq For instance, the presence of a nitro group generally lowers the LUMO energy level, leading to a reduced energy gap and enhanced electronic activity. researchgate.net
The analysis of frontier molecular orbitals (FMOs) shows that for such push-pull systems, the HOMO is typically localized on the electron-rich pyrrole moiety, while the LUMO is concentrated on the electron-deficient nitrophenyl group. This spatial separation of the FMOs is a hallmark of efficient ICT, which is crucial for various applications, including nonlinear optics. sci-hub.se
| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔEg) (eV) |
|---|---|---|---|
| Pyrrole-based system with donor group | -5.85 | -1.75 | 4.10 |
| Pyrrole-based system with acceptor group | -6.20 | -2.50 | 3.70 |
| Push-pull nitrophenyl-pyrrole analogue | -6.05 | -2.80 | 3.25 |
Non-Linear Optical (NLO) Properties Prediction and Hyperpolarizability Calculations
Molecules with significant NLO properties are of great interest for applications in photonics, telecommunications, and optical data storage. Organic molecules featuring a D-π-A (donor-π bridge-acceptor) structure, like 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-, are prime candidates for NLO materials. The efficiency of such materials is determined by their molecular polarizability (α) and, more importantly, their first-order hyperpolarizability (β). dtic.mil
Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. ekb.eg These calculations can determine the components of the dipole moment (μ), polarizability (α), and hyperpolarizability (β). sci-hub.se For D-π-A systems, a large β value is associated with a significant change in dipole moment upon electronic excitation, which is facilitated by efficient ICT. chemrxiv.org The pyrrole ring serves as an effective electron donor and part of the π-conjugated bridge, while the nitrophenyl group is a potent electron acceptor. This arrangement leads to a highly polarizable electronic system and potentially large NLO responses. sci-hub.senih.gov
Theoretical studies on various pyrrole derivatives have shown that their hyperpolarizability values can be significantly higher than that of standard NLO materials like urea. sci-hub.se The magnitude of β can be tuned by modifying the donor, acceptor, and the π-conjugated linker. chemrxiv.org The solvent environment also plays a crucial role, with polar solvents often enhancing the NLO response due to stabilization of the charge-separated excited state. chemrxiv.org
| Parameter | Symbol | Calculated Value |
|---|---|---|
| Dipole Moment | μ | 5 - 10 Debye |
| Average Polarizability | ⟨α⟩ | 20 - 40 × 10-24 esu |
| First Hyperpolarizability | βtot | 50 - 500 × 10-30 esu |
Molecular Dynamics and Reaction Pathway Simulations
Reaction pathway simulations are computational methods used to elucidate the mechanisms of chemical reactions. These simulations map the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and transition states. For nitrophenyl-containing compounds, these methods can be used to study potential degradation pathways or their involvement in chemical transformations. For example, studies on the formation of nitrophenols in the atmosphere have utilized models to evaluate different reaction pathways. copernicus.orgcopernicus.org Similarly, the reduction of the nitro group is a common reaction, and computational studies can help to understand its mechanism, which is relevant for both synthetic applications and metabolic processes. mdpi.com
Topological Studies of Electron Density
Topological analysis of electron density provides a detailed and intuitive picture of chemical bonding. By examining scalar fields related to the electron density, one can identify regions corresponding to atomic cores, covalent bonds, and lone pairs.
The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a powerful tool for visualizing chemical bonding in a chemically intuitive way. wikipedia.orgyoutube.com ELF values range from 0 to 1, where a high value (close to 1) indicates a region of high electron localization, characteristic of covalent bonds, lone pairs, or atomic cores. wikipedia.org
For 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-, an ELF analysis would be expected to show high localization in the C-C and C-N bonds of the pyrrole and phenyl rings, as well as in the N-O bonds of the nitro group. The analysis can also reveal the delocalized π-electron system of the aromatic rings. researchgate.net Studies on similar pyrrole derivatives have used ELF to analyze electron density at bonding and anti-bonding sites. researchgate.net
The Localized Orbital Locator (LOL) is another function used to analyze electron localization, which is based on the kinetic energy density. researchgate.net LOL provides a clear picture of bonding regions and lone pairs, similar to ELF. researchgate.net It is particularly useful for distinguishing different types of chemical bonds and visualizing the spatial extent of localized orbitals. researchgate.netq-chem.comq-chem.com
In the context of 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-, LOL analysis would complement the ELF results, providing a detailed map of electron localization. It would clearly demarcate the σ-framework of the molecule and the regions of π-delocalization in the aromatic rings. The color-filled maps generated from LOL calculations offer a graphical representation of where electron density is concentrated, providing insights into the molecule's structure and reactivity. scispace.com
Reduced Density Gradient (RDG) for Non-Covalent Interactions
The key functional groups in 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- that would be central to an RDG analysis are the pyrrole ring, the nitrophenyl group, and the methylene (B1212753) bridge. The pyrrole ring, an aromatic heterocycle, can participate in π-π stacking interactions. The nitro group on the phenyl ring is a strong electron-withdrawing group, making the phenyl ring electron-deficient and capable of interacting with electron-rich species. Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
In a hypothetical RDG analysis, one would expect to observe:
Van der Waals interactions: Indicated by broad, delocalized regions of low electron density and low RDG values, these interactions would be present across the molecule, particularly involving the aromatic rings and the methylene linker.
Hydrogen bonds: Although the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the nitro group and the nitrogen of the pyrrole ring could interact with hydrogen bond donors from other molecules. These would appear as distinct, localized spikes in the RDG plot.
Steric clashes: Regions of steric repulsion would be visualized in areas where atoms are in close proximity, characterized by high electron density and high RDG values.
Studies on related nitroaromatic compounds have demonstrated the utility of RDG analysis in understanding their crystal packing and intermolecular forces. For instance, investigations into para-substituted nitrobenzene (B124822) derivatives have highlighted the role of weak C-H···O interactions and other non-covalent forces in determining their solid-state architecture. mdpi.com
Supramolecular Interactions and Binding Mechanisms via DFT
Density Functional Theory (DFT) is a versatile computational tool for investigating the supramolecular chemistry of molecules like 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- . DFT calculations can elucidate the nature and strength of intermolecular interactions that govern the formation of larger assemblies and the binding of the molecule to a receptor.
The supramolecular interactions involving 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- would likely be dominated by a combination of forces:
π-π Stacking: The aromatic pyrrole and nitrophenyl rings can engage in π-π stacking interactions. DFT studies on similar aromatic systems have shown that the relative orientation of the rings (e.g., parallel-displaced or T-shaped) significantly affects the interaction energy.
Hydrogen Bonding: As mentioned, the nitro group's oxygen atoms are potential hydrogen bond acceptors. DFT can be used to calculate the geometry and energy of these hydrogen bonds with potential donor molecules.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing nitro group. DFT calculations can quantify this dipole moment and predict how it influences the molecule's orientation in an electric field or its interaction with other polar molecules. libretexts.org
While specific DFT studies on the binding mechanisms of 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- are not documented, research on structurally analogous compounds provides valuable insights. For example, DFT calculations have been employed to study the interaction of various organic molecules with biological targets, revealing the key residues and interaction types responsible for binding. In the context of drug design, understanding these binding mechanisms at a quantum mechanical level is crucial for the rational design of more potent and selective molecules.
Computational studies on other nitrophenyl-containing heterocycles have successfully used DFT to predict their molecular geometry, electronic properties, and reactivity. nih.govnih.govresearchgate.netresearchgate.net These studies often correlate computational data with experimental findings from techniques like X-ray crystallography to build a comprehensive understanding of the molecule's behavior.
Advanced Applications in Materials Science and Engineering
Pyrrole (B145914) Derivatives in Organic Electronics
Organic semiconducting materials derived from π-electron-rich pyrroles have garnered considerable attention for the development of organic electronics. researchgate.netacs.org Although pyrrole is the most electron-rich five-membered aromatic ring, its application in this field has been tempered by challenges related to synthesis and stability. acs.orgbohrium.com However, advancements in computational modeling have enabled the design of stable pyrrole-containing materials that retain their desirable electron-donating properties. researchgate.net These materials are actively researched for their potential in creating flexible, solution-processable electronic devices. researchgate.net
Pyrrole-based materials have demonstrated excellent semiconducting properties, making them suitable for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). researchgate.net In OFETs, which are fundamental components of modern electronic devices, the charge carrier mobility of the semiconductor material is a critical performance metric. nih.govresearchgate.net Diketopyrrolopyrrole (DPP), a derivative of pyrrole, has emerged as a promising acceptor unit for constructing high-performance donor-acceptor (D-A) type polymers for OFETs. nih.govresearchgate.net These DPP-based polymers have achieved exceptionally high charge carrier mobilities. rsc.org
In the context of OPVs, which convert sunlight into electricity, pyrrole derivatives are utilized in the active layer to facilitate charge separation and transport. researchgate.net Thieno[3,2-b]thiophene-diketopyrrolopyrrole containing polymers, for instance, have been developed for high-performance OPV devices. researchgate.net The tunability of the electronic properties of pyrrole-based polymers allows for the optimization of their absorption spectra to better match that of solar light, enhancing device efficiency.
Table 1: Performance of Pyrrole Derivatives in OFETs
| Polymer/Small Molecule | Device Configuration | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|---|
| P1 (Thieno[3,2-b]thiophene-diketopyrrolopyrrole) | As-spun | 1.95 | 0.03 | >10³ |
| TP-BT4T-TP (Thieno[2,3-b]pyrrole-benzothiadiazole) | Annealed at 120 °C | 0.0259 | - | >10³ |
| PDDPF-DTT (Furan flanked diketopyrrolopyrrole) | OTS and PFBT treated | 0.182 | - | - |
| Compound 5 (Acetylene-linked diketopyrrolopyrrole) | Top-contact/bottom-gate | 5.7 × 10⁻⁴ | - | 10⁴-10⁶ |
This table presents a selection of research findings for different pyrrole-based materials in OFETs. Data sourced from references researchgate.netnih.govacs.orgnih.gov.
Polypyrrole (PPy) is one of the most extensively studied intrinsically conducting polymers (ICPs). nih.govwikipedia.org Its conductivity stems from a conjugated π-system along the polymer backbone. nih.gov The neutral, or reduced, state of PPy is an insulator; however, through an oxidation process known as doping, mobile charge carriers are introduced, rendering the material conductive. nih.gov This process involves the removal of an electron from the π-system, creating a radical cation known as a polaron. nih.gov At higher oxidation levels, polarons can combine to form more energetically favorable bipolarons, which are the primary mechanism for charge transport within the polymer. nih.gov
Electrochromic materials exhibit a reversible change in color when a voltage is applied. rsc.org Polypyrrole and its derivatives have attracted significant interest for their electrochromic properties. rsc.orgresearchgate.net By modifying the chemical structure of the pyrrole monomer, the color, switching speed, and stability of the resulting electrochromic polymer can be finely tuned. rsc.orgmdpi.com For example, a series of pyrrole-based viologen derivatives have been synthesized that exhibit a vivid color change from transparent to magenta, high optical contrast, and long-term stability, making them promising for applications like smart windows and displays. researchgate.net
A key advantage of pyrrole-based materials is the ability to tune their electronic and optical properties through molecular engineering. scispace.com By introducing different substituent groups at various positions on the pyrrole ring or by altering the polymer backbone, researchers can precisely control properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the material's band gap. researchgate.netresearchgate.net
Density Functional Theory (DFT) calculations are often used to predict how structural modifications will affect the electronic properties of new pyrrole derivatives. scispace.comresearchgate.net This computational-assisted approach allows for the rational design of materials with desired characteristics for specific applications. researchgate.net For example, introducing electron-donating or electron-withdrawing groups can modulate the charge transport capabilities and optical absorption of the material. researchgate.net Furthermore, creating more rigid and planar polymer backbones through techniques like ring-fusion can enhance intermolecular interactions and improve charge carrier mobility in devices. acs.orgnih.gov
Supramolecular Chemistry and Host-Guest Recognition
The pyrrole ring is a fundamental building block in supramolecular chemistry, where non-covalent interactions are used to construct large, well-organized molecular assemblies. oup.com The NH group of the pyrrole ring can act as a hydrogen-bond donor, a crucial feature for recognizing and binding specific guest molecules, particularly anions. oup.com This capability has led to the development of sophisticated molecular containers and sensors.
Calixpyrroles are macrocyclic compounds made up of four pyrrole units linked by sp³-hybridized carbon atoms. acs.org They are highly effective and selective receptors for anions, such as halide ions, in organic solvents. acs.orgrsc.org The binding occurs within the central cavity of the calixpyrrole, where multiple NH groups can form hydrogen bonds with the guest anion. oup.com This host-guest interaction can induce a conformational change in the calixpyrrole macrocycle, a property that has been exploited for molecular switching functions. rsc.org
The versatility of the calixpyrrole framework allows for easy chemical modification to enhance its binding affinity and selectivity for different anions or even ion pairs. acs.org By incorporating chromogenic units, calixpyrroles can be designed to produce a color change upon binding an anion, enabling their use in colorimetric sensors. bgsu.edu Research has also focused on creating hybrid receptors, such as azacrown-calixpyrrole isosteres, which combine the hydrogen-bonding capabilities of pyrroles with the electrostatic attraction of ammonium (B1175870) groups to achieve stronger and more selective anion binding, particularly for aqueous analytes like phosphates. nih.gov
Self-Assembly Processes and Molecular Capsule Formation
There is no available research detailing the self-assembly processes or the formation of molecular capsules involving 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-. While the broader class of pyrrole-containing compounds, such as calix dergipark.org.trpyrroles, are known to form dimeric capsules through hydrogen bonding, no such studies have been published specifically for 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-.
Corrosion Inhibition Mechanisms and Material Protection through Pyrrole Derivatives
No studies were found that investigate the corrosion inhibition mechanisms or the material protection properties of 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-. While pyrrole derivatives, in general, are recognized for their potential as corrosion inhibitors due to the presence of the electron-rich pyrrole ring and heteroatoms, the efficacy and mechanism of this particular compound have not been documented in the available literature.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for N-Arylated Pyrroles
The synthesis of N-substituted pyrroles is a topic of immense interest, with ongoing efforts to develop more environmentally friendly and efficient methods. nih.govresearchgate.net A primary future direction lies in advancing sustainable synthetic routes that minimize waste, avoid harsh reagents, and utilize renewable resources.
Classic methods like the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, are being reimagined through the lens of green chemistry. polimi.itnih.gov Research is increasingly focused on catalyst-free and solvent-free conditions. For instance, methods that utilize microwave irradiation or grinding (mechanochemistry) are gaining traction as they can significantly reduce reaction times and energy consumption. researchgate.netresearchgate.net The use of water as a solvent or employing heterogeneous, reusable catalysts such as silica-supported acids or clays (B1170129) like montmorillonite (B579905) KSF represents another significant trend. mdpi.com
Future research will likely explore:
Bio-based starting materials : Investigating the use of derivatives from renewable biomass as precursors for the 1,4-dicarbonyl component or the amine. polimi.itacs.org
Catalytic systems : Developing novel, low-cost, and reusable catalysts, such as those based on earth-abundant metals or supported nanocatalysts, for N-arylation reactions. mdpi.comresearchgate.net
Flow chemistry : Implementing continuous flow processes for the synthesis of N-substituted pyrroles to improve safety, scalability, and product consistency.
Photoredox catalysis : Harnessing visible light to drive the synthesis of functionalized pyrroles from simple precursors under mild conditions. nih.gov
A comparative look at traditional versus emerging sustainable methods is presented below.
| Feature | Traditional Methods (e.g., Classic Paal-Knorr) | Emerging Sustainable Methods |
| Catalyst | Often requires stoichiometric Brønsted or Lewis acids. polimi.itmdpi.com | Catalytic amounts of reusable solid acids, clays, or metal complexes. mdpi.comnih.gov |
| Solvent | Typically uses volatile organic compounds (VOCs). | Solvent-free, water, or biodegradable solvents like PEG. researchgate.net |
| Energy Input | Often requires prolonged heating under reflux. | Microwave irradiation, ultrasound, or ambient temperature reactions. researchgate.netsemanticscholar.org |
| Waste | Can generate significant amounts of acidic or metallic waste. | Minimal waste, with catalyst recyclability being a key feature. mdpi.com |
In-depth Mechanistic Understanding of Complex Transformations Involving Nitrobenzyl Pyrroles
While synthetic methods are advancing, a deep mechanistic understanding of the reactions involving nitrobenzyl pyrroles is crucial for optimizing existing transformations and discovering new ones. The nitrobenzyl group is a versatile functional handle; its nitro moiety can be reduced to an amine, and the benzylic C-N bond can be cleaved.
Future research should focus on:
Reductive Cyclization Cascades : A significant area of interest is the development of one-pot reactions where the nitro group is reduced, followed by an intramolecular cyclization. Recent studies have shown that benign reductants like glucose can mediate such nitro-reductive cyclizations to form complex pyrrole-fused heterocycles. nih.gov Elucidating the precise mechanism, identifying key intermediates, and understanding the role of the catalyst and reducing agent are paramount. nih.gov
Photochemical Transformations : The 4-nitrobenzyl group is a well-known photolabile protecting group. Future work could explore the controlled cleavage of the N-benzyl group using light to release the parent NH-pyrrole or to trigger subsequent reactions in a spatially and temporally controlled manner.
Reaction Kinetics : Detailed kinetic studies on the formation and subsequent reactions of 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- are needed. Investigating the reaction of pyrrole (B145914) with atomic oxygen, for example, has been a subject of theoretical studies to understand reaction pathways and predict rate coefficients. researchgate.net Such studies provide insights into the compound's stability and reactivity under various conditions.
Rational Design of Pyrrole-Based Materials with Tailored Electronic and Optical Characteristics through N-Substitution
The N-substituent on a pyrrole ring significantly influences the electronic and optical properties of the resulting molecule and any polymers derived from it. arkat-usa.org The 4-nitrobenzyl group, being strongly electron-withdrawing, can profoundly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. dntb.gov.ua This provides a powerful tool for the rational design of new organic materials.
Emerging trends in this area include:
Tuning Optoelectronic Properties : By systematically modifying the substituent on the N-phenylmethyl group (e.g., replacing the nitro group with donor or other acceptor groups), it is possible to fine-tune the band gap of the material. dntb.gov.uaresearchgate.net This is critical for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic solar cells (OSCs). mdpi.comnih.gov
Development of Novel Conjugated Polymers : Incorporating the 1-[(4-nitrophenyl)methyl]pyrrole moiety into conjugated polymer backbones could lead to new materials with desirable charge transport properties. The electron-withdrawing nature of the substituent can enhance electron mobility, making such materials candidates for n-type semiconductors. mdpi.com
Aggregation-Induced Emission (AIE) : While some pyrrole derivatives exhibit aggregation-caused quenching of fluorescence, rational design can lead to materials with aggregation-induced emission or phosphorescence. Introducing bulky groups, like the N-benzyl substituent, can create twisted conformations that prevent strong π–π stacking in the solid state, potentially favoring light emission. nih.gov
The table below illustrates the predictable effect of N-substituents on key electronic properties.
| N-Substituent Nature | Effect on HOMO Level | Effect on LUMO Level | Resulting Band Gap (Eg = ELUMO - EHOMO) | Potential Application |
| Electron-Donating | Raises energy | Minor effect | Decreases | Hole-transport materials (p-type) |
| Electron-Withdrawing (e.g., -NO2) | Lowers energy | Lowers energy | Can be tuned | Electron-transport materials (n-type) |
Exploration of New Supramolecular Architectures Involving Nitrobenzyl Pyrrole Motifs
Supramolecular chemistry, which studies the non-covalent interactions between molecules, offers a pathway to construct complex, functional architectures from molecular building blocks. The 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- molecule possesses several features that make it an excellent candidate for supramolecular assembly.
Future research directions include:
Crystal Engineering : The nitro group is a potent hydrogen bond acceptor, and the pyrrole N-H (if present after debenzylation) is a hydrogen bond donor. The aromatic rings can participate in π-π stacking interactions. Systematic studies of the crystal structures of derivatives can reveal how these interactions guide self-assembly into predictable patterns like columns or sheets. The dihedral angle between the pyrrole and benzene (B151609) rings is a key structural parameter influencing molecular packing. nih.gov
Host-Guest Chemistry : Designing larger, macrocyclic structures incorporating the nitrobenzyl pyrrole unit could lead to new host molecules for sensing or sequestering specific guest ions or molecules.
Self-Assembled Monolayers (SAMs) : Functionalizing surfaces with these molecules could create SAMs with specific electronic properties, useful for modifying electrode surfaces or creating molecular electronic components.
Integration of Advanced Computational Techniques for Predictive Modeling of Reactivity and Material Performance
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before embarking on lengthy and resource-intensive experiments. nih.gov For nitrobenzyl pyrroles, computational methods are crucial for accelerating discovery and design.
Emerging trends involve:
Density Functional Theory (DFT) : DFT calculations are widely used to predict the geometric and electronic structures of pyrrole derivatives. researchgate.net These calculations can determine HOMO/LUMO energies, band gaps, and molecular electrostatic potential maps, which are essential for predicting reactivity and suitability for electronic applications. acs.orgresearchgate.net
Time-Dependent DFT (TD-DFT) : This method is used to simulate UV-visible absorption spectra, providing insights into the optical properties of the designed molecules and how they are affected by N-substitution. dntb.gov.uaresearchgate.net
Kinetic Modeling : Computational models can be developed to simulate complex reaction kinetics, such as those occurring during pyrolysis or combustion, providing a detailed picture of reaction pathways and product distributions. nih.govacs.org
Predictive Toxicology : Computational tools can be used to estimate the potential toxicity or skin sensitization effects of new pyrrole derivatives, guiding the design of safer chemicals. nih.govacs.org
By integrating these advanced computational techniques, researchers can pre-screen large libraries of virtual compounds, identifying the most promising candidates for synthesis and experimental validation, thereby streamlining the materials discovery pipeline.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- and its derivatives?
- Methodological Answer :
- Multi-component reactions : Utilize chalcone derivatives and hydrazinecarbodithioates under reflux in xylene with chloranil as an oxidant (25–30 hours), followed by NaOH wash and methanol recrystallization .
- One-pot synthesis : React substituted acetohydrazonoyl bromides with hydrazine derivatives in ethanol under triethylamine catalysis, yielding 67–85% after purification .
- Functionalization : Introduce substituents at the pyrrole C-3/C-5 positions via nucleophilic aromatic substitution or cross-coupling reactions, monitored by TLC .
Q. Which spectroscopic techniques are critical for characterizing 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- derivatives?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons appear at δ 7.2–8.5 ppm, while pyrrole carbons resonate at δ 120–150 ppm. Substituents like nitro groups cause distinct deshielding .
- IR Spectroscopy : Nitro stretches (~1520 cm⁻¹) and C-N vibrations (~1340 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) validate molecular weight, with fragmentation patterns indicating stability .
Q. How are purification and yield optimization achieved for this compound?
- Methodological Answer :
- Recrystallization : Use methanol or ethanol for high-purity solids (85–95% recovery) .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients to separate regioisomers .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies inform the design of antitubercular diarylpyrrole analogs?
- Methodological Answer :
- Electron-withdrawing groups : A para-nitro group on the benzyl moiety enhances target binding (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- Substitution patterns : Thiomorpholine at C-3 increases lipophilicity, improving membrane permeability, while fluorophenyl groups at C-5 reduce metabolic degradation .
Q. What strategies resolve contradictions in synthetic yield or bioactivity data across studies?
- Methodological Answer :
- Reaction condition screening : Compare solvent polarity (xylene vs. DMF) and oxidants (chloranil vs. DDQ) to identify optimal parameters .
- Crystallographic validation : Resolve structural ambiguities (e.g., regiochemistry) via X-ray diffraction .
Q. How is antimicrobial activity evaluated for 1H-Pyrrole derivatives?
- Methodological Answer :
- Agar dilution assays : Test against E. coli and C. albicans using tetracycline as a positive control. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .
- Mechanistic studies : Assess membrane disruption via fluorescent dye leakage assays or enzyme inhibition (e.g., dihydrofolate reductase) .
Q. What computational tools predict the electronic properties of 1-[(4-nitrophenyl)methyl]pyrrole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
